N-(3-chlorophenyl)-6-methoxy-1-(4-methoxyphenyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide
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Overview
Description
N-(3-CHLOROPHENYL)-6-METHOXY-1-(4-METHOXYPHENYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CHLOROPHENYL)-6-METHOXY-1-(4-METHOXYPHENYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 1H-indole carbaldehyde oxime with 2-chloro acetamide derivatives under reflux conditions . The reaction is carried out in a solvent such as dimethylformamide (DMF) with potassium iodide and potassium carbonate as catalysts .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, along with the use of industrial-grade solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
N-(3-CHLOROPHENYL)-6-METHOXY-1-(4-METHOXYPHENYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the aromatic rings.
Scientific Research Applications
N-(3-CHLOROPHENYL)-6-METHOXY-1-(4-METHOXYPHENYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3-CHLOROPHENYL)-6-METHOXY-1-(4-METHOXYPHENYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N-(3-(tert-Butylcarbamoyl)-4-methoxyphenyl)indole: Shares a similar indole core structure and exhibits comparable biological activities.
Uniqueness
N-(3-CHLOROPHENYL)-6-METHOXY-1-(4-METHOXYPHENYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE-2-CARBOXAMIDE is unique due to its specific combination of functional groups and the pyridoindole core, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C26H24ClN3O3 |
---|---|
Molecular Weight |
461.9 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-6-methoxy-1-(4-methoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide |
InChI |
InChI=1S/C26H24ClN3O3/c1-32-19-8-6-16(7-9-19)25-24-21(22-15-20(33-2)10-11-23(22)29-24)12-13-30(25)26(31)28-18-5-3-4-17(27)14-18/h3-11,14-15,25,29H,12-13H2,1-2H3,(H,28,31) |
InChI Key |
ODKLUFNTFLITAM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=C(CCN2C(=O)NC4=CC(=CC=C4)Cl)C5=C(N3)C=CC(=C5)OC |
Origin of Product |
United States |
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